![molecular formula C9H11F7O B12558353 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane CAS No. 194348-01-1](/img/structure/B12558353.png)
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane is a fluorinated organic compound with the molecular formula C8H11F7O. This compound is characterized by the presence of a heptafluoropentyl group attached to an oxolane ring. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane typically involves the reaction of heptafluoropentyl halides with oxolane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug delivery systems due to its stability and ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane involves its interaction with various molecular targets. The fluorinated chain allows for strong interactions with hydrophobic regions of proteins and membranes, potentially altering their function. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has similar fluorinated properties but lacks the oxolane ring, making it less versatile in certain applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: This compound contains an epoxide group instead of an oxolane ring, which gives it different reactivity and applications.
The unique combination of the heptafluoropentyl group and the oxolane ring in this compound provides it with distinct properties that are not found in its analogs, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
194348-01-1 |
---|---|
Molekularformel |
C9H11F7O |
Molekulargewicht |
268.17 g/mol |
IUPAC-Name |
2-(2,3,3,4,4,5,5-heptafluoropentyl)oxolane |
InChI |
InChI=1S/C9H11F7O/c10-6(4-5-2-1-3-17-5)8(13,14)9(15,16)7(11)12/h5-7H,1-4H2 |
InChI-Schlüssel |
DHJVGXANKFMEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC(C(C(C(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.